molecular formula C18H24N4O3S B2516621 N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide CAS No. 2034454-77-6

N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2516621
CAS No.: 2034454-77-6
M. Wt: 376.48
InChI Key: INQFQJDYESUUOP-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of compounds incorporating a sulfamoyl moiety, similar to the compound , in the development of antimicrobial agents. These compounds have been synthesized through various methods and tested for their effectiveness against different microbial strains, showing promising results in inhibiting bacterial and fungal growth.

  • A study outlined a facile synthesis of new heterocyclic compounds with a sulfamoyl moiety, showing moderate to high antimicrobial activities against selected microbes, indicating their potential use as antimicrobial agents (Darwish, 2014).
  • Another research effort produced pyrazole derivatives through reactions involving sulfamoylphenyl hydrazine, which exhibited a moderate degree of antimicrobial activity, further supporting the application of sulfamoyl-containing compounds in antimicrobial treatments (Sharshira & Hamada, 2012).

Antiproliferative Activities

Compounds featuring a sulfamoyl moiety have been explored for their antiproliferative activities, particularly against cancer cell lines. The studies demonstrate the potential of these compounds to inhibit the growth of tumor cells, suggesting their application in cancer research.

  • Research on pyrazole-sulfonamide derivatives has shown cell-selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).

Synthesis and Chemical Properties

Studies also focus on the synthesis of novel heterocyclic compounds incorporating sulfamoyl and other biologically active moieties. These compounds are characterized by their unique chemical structures and properties, which are essential for their potential applications in scientific research.

  • Innovative synthesis techniques have been developed for heterocyclic sulfamoyl-phenyl-carboximidamides, demonstrating their utility in generating compounds with promising antibacterial potency. This research underscores the versatility of sulfamoyl-containing compounds in synthesizing biologically active molecules (Gobis et al., 2012).

Properties

IUPAC Name

N-[3-methyl-4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-18(23)20-13-8-9-17(12(2)10-13)26(24,25)19-11-16-14-6-5-7-15(14)21-22(16)3/h8-10,19H,4-7,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQFQJDYESUUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=C3CCCC3=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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